molecular formula C13H20ClN5 B15114222 N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114222
M. Wt: 281.78 g/mol
InChI Key: CYHNQJPYUGSXTM-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine hydrochloride is a pyrazole-based amine derivative in its hydrochloride salt form. The compound features a cyclopentyl-substituted pyrazole core linked via a methylene bridge to a second pyrazole ring with a methyl group at the 3-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-17-7-6-13(16-17)14-8-11-9-15-18(10-11)12-4-2-3-5-12;/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,16);1H

InChI Key

CYHNQJPYUGSXTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-cyclopentylpyrazole with a suitable methylating agent, followed by the introduction of the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction may yield fully saturated pyrazole derivatives.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences between the target compound and related pyrazole-based amines:

Compound Name Substituents on Pyrazole Core Amine Substituent Molecular Weight (g/mol) Salt Form
Target Compound 1-Cyclopentyl, 4-(methylenyl) 1-Methylpyrazol-3-amine ~310 (estimated) Hydrochloride
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl Cyclopropylamine 214.27 Free base
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl 3-(Methylthio)propylamine 292.40 Free base
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine 1-Methyl, 4-(methylenyl) Benzene-1,4-diamine 245.30 Free base
KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) Naphthalen-2-yl, propoxymethyl Azetidine 343.89 Hydrochloride


Key Observations :

  • The target compound’s cyclopentyl group confers higher lipophilicity compared to the cyclopropyl or pyridinyl substituents in analogues from . This may enhance membrane permeability but reduce aqueous solubility in the free base form.
  • The hydrochloride salt form (shared with KHG26792 ) improves solubility, a critical factor for bioavailability in drug development.

Physicochemical Data :

  • Melting Point : Pyrazole hydrochlorides (e.g., KHG26792 ) often exhibit melting points between 100–150°C, suggesting the target compound may fall within this range.
  • Solubility : Hydrochloride salts generally show >10 mg/mL solubility in water, contrasting with free bases like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, which require organic solvents .

Biological Activity

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole moieties. The hydrochloride form enhances its solubility and stability, making it suitable for various pharmaceutical applications. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20ClN5
  • Molecular Weight : 281.78 g/mol
  • Structure : The compound features a cyclopentyl group attached to a pyrazole ring, contributing to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuroprotection and anti-inflammatory effects.

  • Neuroprotective Effects :
    • Studies have shown that this compound may modulate pathways involved in neuroprotection and neuroinflammation, suggesting potential therapeutic applications for neurodegenerative diseases such as Huntington's disease.
    • The compound's mechanism may involve interaction with specific receptors or enzymes that play critical roles in neuronal health.
  • Anti-inflammatory Activity :
    • The compound has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
    • In vitro studies have indicated that it could reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone.

The precise mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors or inflammatory mediators.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or oxidative stress responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:

Compound NameBiological ActivityMechanism of ActionReference
N-[Cyclopentylpyrazol]Neuroprotective, Anti-inflammatoryReceptor modulation, Enzyme inhibition
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)pyrazoleAnti-inflammatoryCytokine inhibition (TNF-α, IL-6)
Pyrazole-NO hybridsAntibacterial, Anti-inflammatoryNitric oxide release

Neuroprotection in Huntington's Disease

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in models of Huntington's disease. The compound was found to significantly decrease markers of oxidative stress and inflammation in neuronal cultures exposed to toxic agents.

Anti-inflammatory Efficacy

In a separate study evaluating the anti-inflammatory properties, the compound was tested against carrageenan-induced edema in animal models. Results showed a significant reduction in swelling compared to control groups, indicating strong anti-inflammatory activity .

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